N-(1-Methyl-hexyl)-2-phenyl-acetamide
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Overview
Description
N-(1-Methyl-hexyl)-2-phenyl-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to an acetamide moiety, with a 1-methylhexyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-hexyl)-2-phenyl-acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylacetic acid with 1-methylhexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired amide product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-hexyl)-2-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-(1-Methyl-hexyl)-2-phenyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Methyl-hexyl)-2-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylhexyl)-1-naphthamide
- 2-[1-methylhexyl]-4,6-dinitrophenol
- N-methylimidazole
Uniqueness
N-(1-Methyl-hexyl)-2-phenyl-acetamide is unique due to its specific structural features, such as the combination of a phenylacetamide moiety with a 1-methylhexyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-heptan-2-yl-2-phenylacetamide |
InChI |
InChI=1S/C15H23NO/c1-3-4-6-9-13(2)16-15(17)12-14-10-7-5-8-11-14/h5,7-8,10-11,13H,3-4,6,9,12H2,1-2H3,(H,16,17) |
InChI Key |
AXQPRWQTJNNBAO-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(C)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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